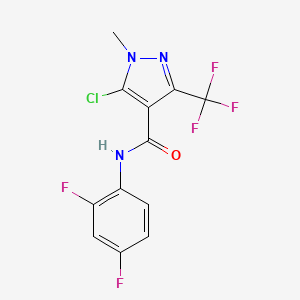
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H7ClF5N3O and its molecular weight is 339.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide a detailed overview of its pharmacological properties, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
- Chemical Formula : C12H8ClF5N2O
- Molecular Weight : 335.65 g/mol
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
In particular, compounds with a pyrazole scaffold have shown significant antiproliferative effects against breast cancer cells, suggesting that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .
2. Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory activity. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses significant activity against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The presence of specific functional groups in the compound enhances its antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .
Study 1: Anticancer Evaluation
A study conducted on various pyrazole derivatives revealed that modifications in the substituents significantly affect their anticancer potency. The derivatives were tested against multiple cancer cell lines with promising results, particularly in inhibiting cell proliferation and inducing apoptosis .
Study 2: Anti-inflammatory Assessment
In another study focused on anti-inflammatory activity, compounds similar to this compound were evaluated for their ability to inhibit inflammatory mediators in animal models. Results indicated significant reductions in edema and inflammatory markers .
Data Tables
科学研究应用
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H9ClF5N3O
- CAS Number : 158712-19-7
This structure contributes to its unique properties, making it suitable for various applications.
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Prostate Cancer
A study highlighted that compounds with a pyrazole scaffold can effectively target cancer cells by interfering with critical cellular pathways involved in tumor growth and survival .
Anti-inflammatory and Antibacterial Properties
In addition to anticancer activity, pyrazole derivatives are noted for their anti-inflammatory and antibacterial effects. The compound has been investigated for its ability to modulate inflammatory responses and inhibit bacterial growth, making it a candidate for developing new anti-inflammatory drugs and antibiotics .
Herbicide Development
The unique chemical structure of this compound has led to its exploration as a potential herbicide. Its efficacy in controlling weed species while minimizing harm to crops has been a focus of agricultural research. The compound's selective action against specific weed types can enhance crop yields and sustainability .
Case Studies
属性
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF5N3O/c1-21-10(13)8(9(20-21)12(16,17)18)11(22)19-7-3-2-5(14)4-6(7)15/h2-4H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUWZCPJBCYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













